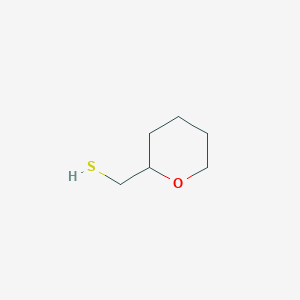
(Tetrahydro-pyran-2-yl)-methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s named by reference to pyran, which contains two double bonds, and may be produced from it by adding four hydrogens .
Synthesis Analysis
THP and its derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran . They are used as protecting groups in organic synthesis . A classic procedure for the organic synthesis of tetrahydropyran is by hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel .Molecular Structure Analysis
In the gas phase, THP exists in its lowest energy C s symmetry chair conformation . The structure of THP consists of a six-membered ring with five carbon atoms and one oxygen atom .Chemical Reactions Analysis
THP ethers derived from the reaction of alcohols and 3,4-dihydropyran are resilient to a variety of reactions . The alcohol can later be restored by acid-catalyzed hydrolysis .Physical And Chemical Properties Analysis
THP is a colorless volatile liquid . It has a chemical formula of C5H10O and a molar mass of 86.134 g·mol −1 . It has a density of 0.880 g/cm 3, a melting point of −45 °C, and a boiling point of 88 °C .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Ligand Design
In coordination chemistry, compounds structurally related to "(Tetrahydro-pyran-2-yl)-methanethiol" are utilized for their ability to act as ligands, coordinating to metal centers. These ligands, including various poly(pyrazolyl)methanes and their derivatives, have been extensively studied for their synthesis, reactivity, and the nature of the coordinated metals. The design of new ligands based on these structures promotes their use in coordination chemistry, enabling the creation of compounds with unique properties and applications (Alkorta et al., 2017).
Organometallic Chemistry
In organometallic chemistry, these ligands are explored for their ability to form complexes with various metals, leading to advancements in catalysis and material science. The study of tris(pyrazolyl)methane ligands, for example, highlights their potential in developing new catalytic systems and materials. The synthesis of new derivatives expands the scope of these ligands in organometallic chemistry, offering new pathways for chemical synthesis and functional material creation (Bigmore et al., 2005).
Safety And Hazards
Zukünftige Richtungen
While simple 2HPs are difficult to synthesize as pure and isolated compounds, many of their benzo derivatives constitute stable molecules, with a broad spectrum of biological activities and a widespread representation in higher plants . This suggests potential future directions in the synthesis and application of these compounds.
Eigenschaften
IUPAC Name |
oxan-2-ylmethanethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c8-5-6-3-1-2-4-7-6/h6,8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCALACPAHIHFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-pyran-2-yl)-methanethiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)sulfanyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2684126.png)

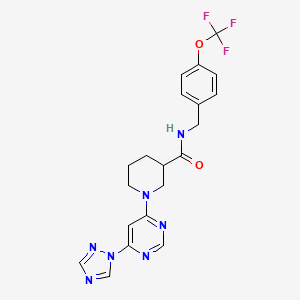
![8-Oxabicyclo[3.2.1]octane-3-carbaldehyde](/img/structure/B2684132.png)

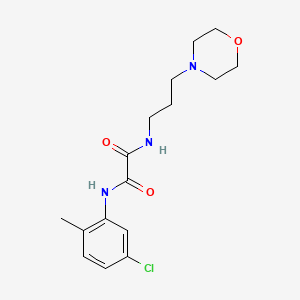
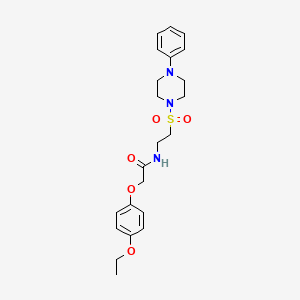
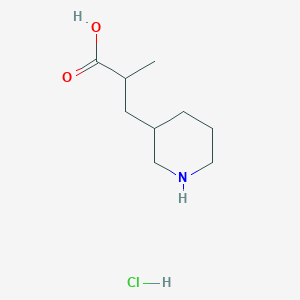
![Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2684139.png)
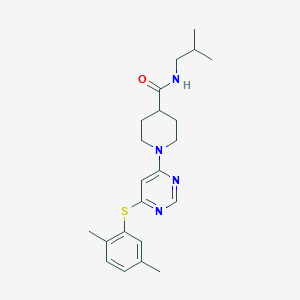
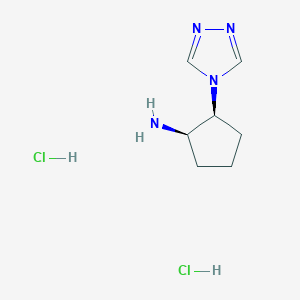
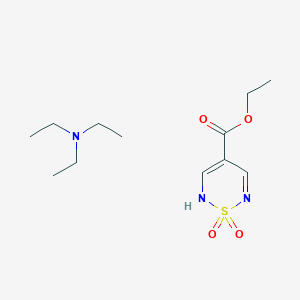
![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)
